Cis vs. Trans 1,4-Cyclohexyl Linker Conformation and PROTAC Ternary Complex Formation
A direct head-to-head comparison of cis- and trans-1,4-cyclohexyl linkers within a von Hippel-Lindau (VHL)-recruiting LRRK2 PROTAC (XL01126) demonstrated that the trans-cyclohexyl isomer is a more cooperative degrader than its cis counterpart, achieving superior cellular degradation activity despite exhibiting weaker binary binding affinity to the E3 ligase [1]. X-ray crystallography (PDB 9EQJ) revealed that the trans linker projects in a rigid, extended conformation, whereas the cis linker collapses into a folded-back geometry featuring intramolecular contacts and long-range interactions with VHL [1]. This conformational differentiation directly impacts the propensity for binary versus ternary complex formation.
| Evidence Dimension | PROTAC ternary complex formation and cellular degradation activity (LRRK2 target) |
|---|---|
| Target Compound Data | Cis-1,4-cyclohexyl linker; lower cooperative degradation efficiency; stronger binary VHL binding affinity |
| Comparator Or Baseline | Trans-1,4-cyclohexyl linker (direct structural analog); higher cooperative degradation efficiency; weaker binary VHL binding affinity |
| Quantified Difference | Trans linker outperforms cis in cellular degradation despite weaker binary binding; exact fold-change not disclosed but reported as a significant and consistent trend across molecular matched pairs |
| Conditions | PROTAC XL01126 series; VHL E3 ligase binding assay; cellular degradation assay in relevant cell lines; X-ray co-crystal structures (PDB 9EQJ) |
Why This Matters
Procurement of the cis isomer is essential when an application requires the folded-back conformation that favors stronger binary VHL engagement, enabling a differentiated degradation profile compared to the trans isomer.
- [1] Pierri, M., Liu, X., Kroupova, A., Rutter, Z., Hallatt, A. J., & Ciulli, A. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters, 110, 129861. View Source
